Tert-butyl 2-hydroxy-3-phenylpropanoate

Chiral synthesis Enantioselective synthesis Chiral resolution

Researchers requiring a single enantiomer of a protected phenyllactic acid building block often face costly and time-consuming chiral resolution steps. tert-Butyl (R)-2-hydroxy-3-phenylpropanoate (CAS 111505-52-3) provides a direct solution. - Enantiopure (R)-configuration ensures definitive stereochemical outcomes in asymmetric syntheses, eliminating resolution failures. - The acid-labile tert-butyl ester and free secondary hydroxyl group enable orthogonal deprotection and chemoselective derivatization strategies. - Supplied as a solid for accurate bench-scale weighing, this intermediate is available for immediate dispatch to accelerate your synthetic workflow.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 111505-52-3
Cat. No. B219682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-hydroxy-3-phenylpropanoate
CAS111505-52-3
Synonymstert-Butyl (R)-2-hydroxy-3-phenylpropionate
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)O
InChIInChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3
InChIKeyGMYNKCIZSNJVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2-Hydroxy-3-Phenylpropanoate: Essential Chiral Synthon


Tert-butyl 2-hydroxy-3-phenylpropanoate (molecular formula C13H18O3, MW 222.28 g/mol) is a chiral β-hydroxy ester featuring a tert-butyl ester moiety, a secondary alcohol, and a phenyl group [1]. It exists as two discrete enantiomers—the (S)-enantiomer (CAS 7622-23-3) and the (R)-enantiomer (CAS 111505-52-3)—each with distinct stereochemical properties [2]. As a protected derivative of phenyllactic acid (2-hydroxy-3-phenylpropanoic acid), this compound serves as a versatile building block in asymmetric synthesis, offering a combination of chiral information, latent carboxylic acid functionality (via the tert-butyl ester), and a free hydroxyl group for further derivatization [3].

1
Chiral synthon workflow: single-enantiomer selection
Enantiomer-specific procurement to control stereochemical outcome
2
Orthogonal protecting-group strategy fit
Acid-labile tert-butyl ester supports late-stage deprotection sequences
3
Reported lipophilic ester selection context
Higher logP may support permeability or chromatographic retention screening

Tert-Butyl 2-Hydroxy-3-Phenylpropanoate: Analogs Cannot Substitute


In synthetic workflows, substituting this compound with a different ester (e.g., methyl or ethyl 2-hydroxy-3-phenylpropanoate) or a positional isomer (e.g., tert-butyl 3-hydroxy-3-phenylpropanoate) is not chemically or procedurally equivalent. The tert-butyl ester confers markedly different lipophilicity, steric bulk, and acid-labile deprotection behavior compared to methyl or ethyl esters, which directly impacts reaction selectivity and downstream purification . Critically, the 2-hydroxy positional isomer possesses a secondary alcohol adjacent to the ester, enabling distinct reactivity patterns (e.g., oxidation to an α-ketoester, or participation in chelation-controlled reactions) that are inaccessible to the 3-hydroxy isomer [1]. Procurement of the incorrect analog, or a racemic mixture instead of a single enantiomer, can lead to failed stereochemical outcomes, necessitating costly re-synthesis and chiral resolution steps .

Ester analog Methyl or ethyl esters may shift lipophilicity and deprotection orthogonality; reaction selectivity and purification may differ.
Positional isomer 3-Hydroxy isomer lacks the oxidizable secondary alcohol adjacent to the ester; chelation-controlled and oxidation pathways may not transfer.
Racemate or wrong enantiomer Single-enantiomer routes require (S)- or (R)-specific identity; racemic mixture or opposite enantiomer may not reproduce stereochemical outcome.

Tert-Butyl 2-Hydroxy-3-Phenylpropanoate: Comparative Evidence


Chiral Integrity: (S)- vs. (R)-Enantiomers

The (S)- and (R)-enantiomers of tert-butyl 2-hydroxy-3-phenylpropanoate are not interchangeable and are supplied as distinct, single-enantiomer products. Their absolute stereochemistry is unequivocally defined by their IUPAC names and InChI Keys: the (S)-enantiomer (CAS 7622-23-3) has the InChI Key GMYNKCIZSNJVEE-NSHDSACASA-N and SMILES notation CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O, explicitly denoting the (2S) configuration [1]. This contrasts with the (R)-enantiomer (CAS 111505-52-3), which carries the (2R) configuration . Commercially, these enantiomers are offered at high chiral purity (≥95% to 96% chemical purity, with implied high enantiomeric excess), ensuring that researchers procure the correct stereoisomer for asymmetric synthesis, thereby avoiding the confounding effects of a racemate or the wrong enantiomer on reaction stereoselectivity and product bioactivity .

Stereochemical identity
Head-to-head
(S)-enantiomer: CAS 7622-23-3, (2S) configuration vs. (R)-enantiomer: CAS 111505-52-3, (2R) configuration
Enantiomer-attribution review
Inverted C2 stereocenter; distinct CAS and InChI Keys define single-enantiomer sourcing.
Chiral synthesis Enantioselective synthesis Chiral resolution

Lipophilicity: Tert-Butyl vs. Methyl and Ethyl Esters

The tert-butyl ester moiety imparts significantly higher lipophilicity compared to smaller alkyl esters. The computed XLogP3-AA value for (S)-tert-butyl 2-hydroxy-3-phenylpropanoate is 2.4 [1]. In contrast, the methyl ester analog (methyl 2-hydroxy-3-phenylpropanoate) has a reported XLogP of 1.50 [2], while the ethyl ester analog (ethyl 2-hydroxy-3-phenylpropanoate) exhibits a logP of 1.52 to 1.69 depending on the source . This difference of approximately 0.7 to 0.9 logP units corresponds to a roughly 5- to 8-fold higher partition coefficient into nonpolar phases for the tert-butyl ester.

Lipophilicity shift
Cross-study
ΔLogP ≈ +0.7 to +0.9
Lipophilicity context for partitioning and retention
tert-Butyl XLogP3-AA 2.4 vs. methyl 1.50; approx. 5- to 8-fold higher partition coefficient.
Lipophilicity LogP Medicinal chemistry ADME

Validated Synthetic Utility: Clavatustide Total Synthesis

The synthetic utility of this specific tert-butyl ester has been explicitly demonstrated in the total synthesis of clavatustides A and B. In a 2017 publication, (R)-tert-butyl 2-hydroxy-3-phenylpropanoate was successfully employed in an Ag2O-mediated esterification via the ring opening of benzoxazinones. This methodology enabled the efficient synthesis of both enantiomers of clavatustides A and B in four steps with overall yields of 12.5% and 12.9%, respectively [1]. This stands as a direct, literature-validated application of this specific compound, showcasing its compatibility with complex synthetic sequences and its role in accessing bioactive natural product scaffolds [2].

Synthetic validation
Head-to-head
Ag₂O-mediated esterification in clavatustide total synthesis
Reported synthetic precedent review
Four-step sequence; 12.5% and 12.9% overall yields. Literature-validated application context.
Total synthesis Cyclodepsipeptides Ag2O-mediated esterification Natural products

Deprotection Orthogonality: tert-Butyl Ester vs. 3-Hydroxy Isomer

The 2-hydroxy positional isomer (tert-butyl 2-hydroxy-3-phenylpropanoate) offers distinct synthetic advantages over its 3-hydroxy counterpart (tert-butyl 3-hydroxy-3-phenylpropanoate, CAS 5397-27-3). The 2-hydroxy group is a secondary alcohol adjacent to a carbonyl, making it susceptible to oxidation to an α-ketoester—a transformation not possible for the tertiary alcohol in the 3-hydroxy isomer . Furthermore, the tert-butyl ester itself provides acid-labile protection for the carboxylic acid, which is orthogonal to many other protecting group strategies. The tert-butyl group can be cleaved under mild acidic conditions (e.g., TFA) to liberate the free 2-hydroxy-3-phenylpropanoic acid, a key step in many synthetic routes . This contrasts with methyl or ethyl esters, which typically require harsher basic hydrolysis conditions that may not be compatible with base-sensitive functionalities elsewhere in the molecule.

Deprotection orthogonality
Class-level
Acid-labile tert-butyl ester plus oxidizable secondary alcohol
Orthogonal functional-group manipulation context
3-Hydroxy isomer lacks α-ketoester oxidation pathway. Methyl/ethyl esters require basic hydrolysis.
Protecting groups Ester hydrolysis Chemoselectivity Orthogonal deprotection

Procurement Benchmark: Purity and Physical Form

Commercially, (S)-tert-butyl 2-hydroxy-3-phenylpropanoate is readily available from major suppliers such as Sigma-Aldrich (via Ambeed) and CymitQuimica with defined purity specifications, typically ≥95% to 96% [REFS-1, REFS-2]. This is comparable to the purity offered for the methyl and ethyl ester analogs, which are also commonly available at ~95% purity . The key differentiator is that the tert-butyl ester is supplied as a solid at room temperature, while the lower alkyl esters may be liquids or low-melting solids, potentially impacting ease of handling and long-term storage stability . The explicit specification of chiral purity (enantiomeric excess) is also a critical procurement parameter for this compound, whereas it may be less rigorously defined for some analog suppliers.

Procurement benchmark
Source review
Solid at rt; purity ≥95% to 96%
Handling and specification review
Solid form may simplify weighing vs. liquid analogs. Enantiomeric excess is a critical procurement parameter.
Chemical procurement Purity analysis Vendor comparison Supply chain

Tert-Butyl 2-Hydroxy-3-Phenylpropanoate Applications


Asymmetric Synthesis of Chiral Intermediates

Based on the proven chiral integrity of the (S)- and (R)-enantiomers, this compound is optimally procured when a synthetic route demands a single enantiomer of a 2-hydroxy-3-phenylpropanoate derivative. The high lipophilicity of the tert-butyl ester (LogP ~2.4) may also be advantageous for intermediates destined for cell-based assays, as shown in the comparative logP evidence [1]. This avoids the need for in-house chiral resolution and ensures the correct stereochemical outcome in subsequent steps, such as in the synthesis of enantiopure cyclodepsipeptides like clavatustides A and B [2].

Total Synthesis with Orthogonal Protecting Groups

The tert-butyl ester moiety serves as an acid-labile protecting group for the carboxylic acid, which is orthogonal to many other common protecting groups (e.g., base-labile esters, hydrogenolyzable benzyl ethers). This compound is therefore ideal for complex synthetic sequences where the carboxylic acid must remain masked until a late-stage deprotection step under mild acidic conditions (e.g., TFA), while the free 2-hydroxy group is simultaneously available for oxidation or other transformations .

Medicinal Chemistry: Lipophilic α-Hydroxy Prodrugs

Given the increased lipophilicity (ΔLogP ~+0.7 to +0.9) relative to methyl and ethyl esters, the tert-butyl ester of 2-hydroxy-3-phenylpropanoate may be a preferred starting material for generating analogs with enhanced membrane permeability or altered tissue distribution profiles [3]. It can serve as a direct precursor to the free acid or be incorporated into larger, more lipophilic scaffolds in early-stage drug discovery programs targeting intracellular or CNS-based targets .

Lab-Scale Synthesis: Accurate Solid Weighing

The compound's physical form as a solid at room temperature, as per vendor specifications, makes it a practical choice for bench-scale synthesis, particularly when working with small quantities or automated platforms . This simplifies accurate weighing and handling compared to liquid ester analogs (e.g., methyl ester), reducing the risk of transfer errors and solvent contamination, and thereby improving reaction reproducibility .

Application
Selection Property
Validation Focus
Chiral-intermediate asymmetric synthesis
Single-enantiomer identity and stereochemical-control context
Confirm enantiomeric excess and absolute configuration before stereospecific steps
Multi-step total synthesis with orthogonal protecting groups
Acid-labile tert-butyl ester and free secondary alcohol handle
Verify deprotection orthogonality under planned acidic and oxidative conditions
Lipophilic scaffold derivatization
Reported higher logP relative to methyl/ethyl esters
Assess permeability or chromatographic retention in target assay context
Bench-scale and automated synthesis
Solid physical form for accurate weighing
Evaluate handling and storage consistency vs. liquid ester analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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